1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and pyrroles can be reacted under acidic or basic conditions to form the desired heterocyclic ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic and sedative properties, as well as potential anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Known for its analgesic and sedative properties.
1H-Pyrrolo[2,3-b]pyridine derivatives: Investigated for their potential as fibroblast growth factor receptor inhibitors.
Uniqueness
1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro- stands out due to its unique structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3,3a-dihydro-1H-pyrrolo[3,2-c]pyridine-2,4-dione |
InChI |
InChI=1S/C7H6N2O2/c10-6-3-4-5(9-6)1-2-8-7(4)11/h1-2,4H,3H2,(H,9,10) |
InChI Key |
ZXEJESSDBCOIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=CC=NC2=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.